molecular formula C6H11NO2 B15312515 Acetic acid pyrrolidin-3-yl ester

Acetic acid pyrrolidin-3-yl ester

Cat. No.: B15312515
M. Wt: 129.16 g/mol
InChI Key: AKCMCFPQVUTWFW-UHFFFAOYSA-N
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Description

Acetic acid pyrrolidin-3-yl ester (CAS: 1965309-08-3) is a pyrrolidine-based ester derivative where the pyrrolidin-3-yl group is esterified with acetic acid. This compound is structurally characterized by a five-membered pyrrolidine ring substituted at the 3-position with an oxygen-linked acetate group. Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 153.17 g/mol (derived from similar compounds in ).

Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to mimic peptide bonds. For example, salts of pyrrolidin-3-yl acetic acid derivatives have been patented for improved solubility and crystallinity (), highlighting their pharmaceutical relevance.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

pyrrolidin-3-yl acetate

InChI

InChI=1S/C6H11NO2/c1-5(8)9-6-2-3-7-4-6/h6-7H,2-4H2,1H3

InChI Key

AKCMCFPQVUTWFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolidin-3-yl acetate can be synthesized through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction between azomethine ylides and alkenyl dipolarophiles . This method allows for the regio- and stereoselective formation of the pyrrolidine ring. Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods

Industrial production of pyrrolidin-3-yl acetate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-3-one derivatives, while reduction can produce pyrrolidin-3-yl alcohols.

Scientific Research Applications

Pyrrolidin-3-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of pyrrolidin-3-yl acetate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares acetic acid pyrrolidin-3-yl ester with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Features
This compound C₇H₁₁NO₂ 153.17 Ester, pyrrolidine Pyrrolidin-3-yl linked to acetate
1-Boc-3-pyrrolidineacetic acid C₁₁H₁₉NO₄ 229.27 Carboxylic acid, Boc-protected amine tert-Butyl carbamate at pyrrolidine N
Pyridin-3-yl-thiazol-4-yl-acetic acid ethyl ester C₁₂H₁₃N₃O₂S 263.31 Ester, pyridine, thiazole Ethyl ester with heterocyclic substituents
Anisomycin (Streptomyces griseolus) C₁₄H₁₉NO₄ 265.31 Ester, methoxyphenyl, pyrrolidine Methoxyphenyl-substituted pyrrolidine
Pyrrolidin-3-yl-acetamide C₆H₁₂N₂O 128.17 Amide, pyrrolidine Acetamide substituent at pyrrolidin-3-yl

Key Observations :

  • Functional Group Impact : The ester group in this compound contrasts with the amide in pyrrolidin-3-yl-acetamide (), which affects hydrolysis stability and bioavailability.
  • Heterocyclic Modifications : Pyridin-3-yl-thiazol-4-yl-acetic acid ethyl ester () introduces pyridine and thiazole rings, enhancing π-π stacking interactions in drug-receptor binding.
  • Natural Product Analogs : Anisomycin () contains a methoxyphenyl group, contributing to its antibiotic activity via ribosomal inhibition.

Q & A

Q. What are the optimal synthetic routes for preparing acetic acid pyrrolidin-3-yl ester?

this compound is typically synthesized via multi-step organic reactions. A common approach involves:

  • Step 1 : Functionalization of the pyrrolidine ring at the 3-position, often starting with γ-butyrolactone derivatives subjected to aminolysis or nucleophilic substitution .
  • Step 2 : Esterification using acetic anhydride or acetyl chloride under controlled pH and temperature to minimize side reactions .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >98% purity, as validated by HPLC .

Key Considerations :

  • Catalytic agents (e.g., DMAP) improve reaction efficiency.
  • Stereochemical control (R/S configuration) requires chiral catalysts or resolved starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the pyrrolidine ring (δ 1.8–3.5 ppm) and ester carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₇H₁₁NO₂, [M+H]+ = 142.0863) .
  • HPLC : Purity analysis using reverse-phase columns (C18) with UV detection at 210–220 nm .

Q. What safety precautions are required when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Category 2 for eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (H335: respiratory irritation) .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the stereochemistry of pyrrolidin-3-yl esters influence their biological activity?

  • R vs. S Configurations : The (R)-enantiomer of related pyrrolidine esters shows higher affinity for neurotransmitter transporters (e.g., dopamine receptors) compared to the (S)-form, as demonstrated in molecular docking studies .
  • Case Study : Ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate exhibited 3-fold greater antimicrobial activity than its (R)-counterpart, likely due to optimized steric interactions with bacterial enzymes .

Experimental Design :

  • Use chiral HPLC or circular dichroism (CD) to resolve enantiomers.
  • Compare IC₅₀ values in receptor-binding assays .

Q. How can researchers resolve contradictions in reported biological activities of pyrrolidine-3-yl ester derivatives?

  • Data Discrepancies : Variability in antimicrobial efficacy (e.g., MIC values ranging from 2–50 µg/mL) may arise from differences in bacterial strains or assay conditions .
  • Methodological Solutions :
  • Standardize protocols (e.g., CLSI guidelines for broth microdilution).
  • Validate results using orthogonal assays (e.g., time-kill kinetics vs. disk diffusion) .
    • Meta-Analysis : Cross-reference structural analogs (e.g., tert-butyl vs. benzyl esters) to identify substituent effects on activity .

Q. What in silico strategies predict the reactivity of this compound in complex biological systems?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 enzymes), leveraging the compound’s InChI key (SVVJSLPGDIZWAF-UHFFFAOYSA-N) for accurate ligand preparation .
  • MD Simulations : Assess stability in lipid bilayers (e.g., POPC membranes) to predict bioavailability .
  • QSAR Models : Correlate electronic descriptors (e.g., logP, polar surface area) with observed anti-inflammatory activity .

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